6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one
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Overview
Description
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one is an organic compound that features a fluorinated cyclohexadienone core with an anilinomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one typically involves the condensation of aniline with a fluorinated cyclohexadienone precursor. One common method includes the reaction of 2-fluorocyclohexa-2,4-dien-1-one with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadienone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-(Anilinomethylidene)-2-chlorocyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of fluorine.
6-(Anilinomethylidene)-2-bromocyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of fluorine.
6-(Anilinomethylidene)-2-iodocyclohexa-2,4-dien-1-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its halogenated analogs. This uniqueness can be leveraged in designing specific chemical processes and applications.
Properties
CAS No. |
393109-97-2 |
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Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
2-fluoro-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H10FNO/c14-12-8-4-5-10(13(12)16)9-15-11-6-2-1-3-7-11/h1-9,16H |
InChI Key |
GIXDNNMWAGZFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)F)O |
Origin of Product |
United States |
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